
5-(Bromomethyl)-2-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-cyclopropylpyrimidine is a heterocyclic organic compound that features a bromomethyl group attached to a cyclopropyl-substituted pyrimidine ring
Mécanisme D'action
Target of Action
Bromomethyl compounds are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which suggests that 5-(Bromomethyl)-2-cyclopropylpyrimidine may interact with similar targets.
Mode of Action
Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
It’s known that metabolic pathways have evolved to become less dependent on exogenous sources of organic compounds
Pharmacokinetics
It’s known that pharmacokinetic/pharmacodynamic modelling of similar compounds has been used to expedite their development and help in the selection of appropriate dose regimens .
Result of Action
Bromomethyl compounds like this compound are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling , which suggests that they may have similar effects.
Action Environment
It’s known that the success of similar reactions, such as suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-cyclopropylpyrimidine typically involves the bromomethylation of a cyclopropylpyrimidine precursor. One common method includes the reaction of 2-cyclopropylpyrimidine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromomethylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-cyclopropylpyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, aldehydes, carboxylic acids, and methyl-substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: Lacks the cyclopropyl group but shares the bromopyrimidine core.
2-Cyclopropylpyrimidine: Lacks the bromomethyl group but shares the cyclopropylpyrimidine core.
5-(Chloromethyl)-2-cyclopropylpyrimidine: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-cyclopropylpyrimidine is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis, while the cyclopropyl group contributes to its rigidity and steric properties, influencing its interaction with biological targets .
Propriétés
IUPAC Name |
5-(bromomethyl)-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIVOXHMYZHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823028-59-6 |
Source


|
| Record name | 5-(bromomethyl)-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
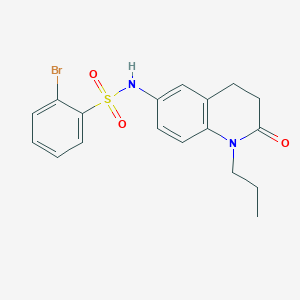
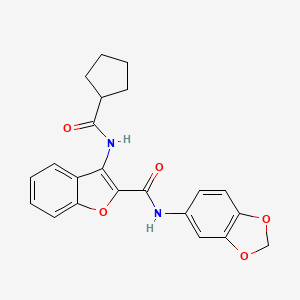
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
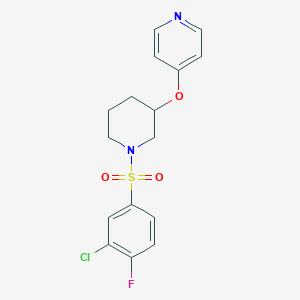
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
![13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2612441.png)
![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine](/img/structure/B2612442.png)

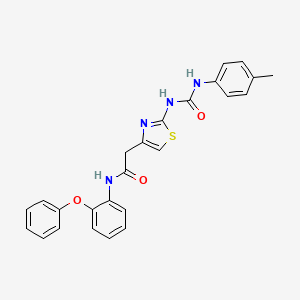
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)
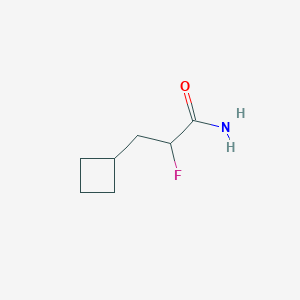
![2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2612455.png)
